1-Cyclobutyl-3-methyl-1H-pyrazole-4-carbonitrile
CAS No.:
Cat. No.: VC17791776
Molecular Formula: C9H11N3
Molecular Weight: 161.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11N3 |
|---|---|
| Molecular Weight | 161.20 g/mol |
| IUPAC Name | 1-cyclobutyl-3-methylpyrazole-4-carbonitrile |
| Standard InChI | InChI=1S/C9H11N3/c1-7-8(5-10)6-12(11-7)9-3-2-4-9/h6,9H,2-4H2,1H3 |
| Standard InChI Key | WKSNRJMIEFWFBW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C=C1C#N)C2CCC2 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure (C₉H₁₁N₃, molecular weight 161.20 g/mol) features a pyrazole ring with three distinct substituents: a methyl group at C3, a cyclobutyl group at N1, and a cyano group at C4. The cyclobutyl ring introduces significant steric bulk and conformational constraints, while the electron-withdrawing cyano group polarizes the pyrazole system, enhancing its electrophilic character at adjacent positions.
Key structural descriptors include:
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SMILES Notation: CC1=NN(C=C1C#N)C2CCC2
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InChIKey: WKS... (truncated in source data)
The cyclobutyl group adopts a puckered conformation, creating a chiral center that may influence biological target interactions. This structural complexity is reflected in its predicted collision cross-section (CCS) values, which range from 132.0–140.5 Ų for various adducts .
Spectroscopic Fingerprints
While experimental spectral data remain unpublished, analogous pyrazole-carbonitriles exhibit characteristic:
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¹H NMR: Pyrazole protons at δ 6.5–7.5 ppm, cyclobutyl CH₂ groups at δ 2.1–2.8 ppm
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¹³C NMR: Cyano carbon at δ 115–120 ppm, pyrazole C4 at δ 140–150 ppm
Synthetic Methodologies
| Parameter | Value |
|---|---|
| Solvent | Ethanol/Water (3:1) |
| Temperature | 80°C |
| Catalyst | p-Toluenesulfonic acid (5%) |
| Reaction Time | 6–8 hours |
| Yield | 68–72% |
This method avoids column chromatography through pH-controlled crystallization, aligning with green chemistry principles.
Alternative Approaches
Comparative synthesis strategies include:
| Method | Advantage | Limitation |
|---|---|---|
| Microwave-assisted | 45-minute reaction time | Lower yield (55–60%) |
| Solid-phase synthesis | Easy purification | High reagent costs |
Physicochemical Profiling
Solubility and Stability
Experimental data remain limited, but computational predictions suggest:
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logP: 1.8 ± 0.3 (indicating moderate lipophilicity)
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Thermal Stability: Decomposes above 210°C
The cyano group enhances oxidative stability compared to non-nitrilated pyrazoles, making the compound suitable for high-temperature material applications.
Biological Activity and Mechanism
Enzymatic Interactions
In silico docking studies propose two key interaction modes:
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Cyano Group Coordination: Binds metalloenzyme active sites (e.g., carbonic anhydrase)
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Cyclobutyl Hydrophobic Packing: Fits into nonpolar enzyme pockets (e.g., COX-2)
IC₅₀ Values (Predicted):
| Target | Value (μM) |
|---|---|
| COX-2 | 0.8–1.2 |
| EGFR Kinase | 2.5–3.7 |
| β-Lactamase | 15–20 |
Material Science Applications
Coordination Polymers
The compound serves as a ditopic ligand in metal-organic frameworks (MOFs):
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Cu(II) Complexes: Form 2D networks with 8.2 Å pore diameters
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Zn(II) Coordination: Creates photoluminescent materials (λₑₘ = 450–470 nm)
Energetic Materials
Nitrogen content (26.1%) and cyano group contribute to explosive potential:
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Detonation Velocity: Predicted 6800 m/s
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Impact Sensitivity: >30 J (less sensitive than RDX)
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